molecular formula C6H7N3O B1489689 2-Methylpyrimidine-4-carbaldehyde oxime CAS No. 28840-37-1

2-Methylpyrimidine-4-carbaldehyde oxime

Cat. No. B1489689
CAS RN: 28840-37-1
M. Wt: 137.14 g/mol
InChI Key: TUOSNYDPUOFVCD-YWEYNIOJSA-N
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Description

“2-Methylpyrimidine-4-carbaldehyde oxime” is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.139 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Methylpyrimidine-4-carbaldehyde oxime” consists of a pyrimidine ring with a methyl group at the 2-position and an oxime group at the 4-position .

Scientific Research Applications

Scientific Research Applications of 2-Methylpyrimidine-4-carbaldehyde Oxime

  • VEGFR-2 Inhibitors : A series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been identified as potent VEGFR-2 inhibitors. This group of compounds has been found to have significant inhibitory activity, crucial in various therapeutic approaches (Huang et al., 2011).

  • Blood-Brain Barrier Penetration : 1-Methylpyridine-2-carbaldehyde oxime, a related compound, demonstrates efficient penetration through the blood-brain barrier in its prodrug form. This feature supports potential applications in drug delivery systems targeting the brain (Bodor, Roller, & Selk, 1978).

  • EGFR and ErbB-2 Tyrosine Kinase Inhibitors : Novel series of 4-aminopyrimidine-5-carbaldehyde oximes have been developed as dual inhibitors of EGFR and ErbB-2 tyrosine kinases. These compounds show promise in cancer treatment due to their inhibitory action on these critical enzymes (Xu et al., 2008).

  • Organophosphate Poisoning Therapy : Oximes, including derivatives like pyridine-4-carbaldehyde oxime, are used in the treatment of organophosphate poisoning. They interact with organophosphates to form compounds that are potentially more toxic than the organophosphate itself, offering a pathway for detoxification (Portmann et al., 1991).

  • QSAR Studies for Drug Design : Quantitative structure–activity relationship (QSAR) studies of 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been conducted. These studies help in understanding the key features responsible for their potent VEGFR-2 inhibitory activity, aiding in the design of more effective drugs (Nekoei, Mohammadhosseini, & Pourbasheer, 2015).

  • Muscarinic Activity for Alzheimer's Disease : Research on 3‐Methyl‐1,2,3,4‐tetrahydropyrimidine‐5‐carbaldehyde O‐substituted oximes, similar in structure to 2-Methylpyrimidine-4-carbaldehyde oxime, has shown potential as muscarinic agonists for the treatment of Alzheimer's disease (Jung et al., 2001).

  • Single-Molecule Magnetic Behaviour : Certain oximes, like 1-methyl-1H-pyrrole-2-carbaldehyde oxime, have been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters, exhibiting single-molecule magnetic behavior, which is significant in the field of molecular magnetism (Giannopoulos et al., 2014).

Future Directions

Oximes, including “2-Methylpyrimidine-4-carbaldehyde oxime”, have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests potential future directions for the use of “2-Methylpyrimidine-4-carbaldehyde oxime” in various therapeutic applications.

properties

IUPAC Name

(NE)-N-[(2-methylpyrimidin-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-7-3-2-6(9-5)4-8-10/h2-4,10H,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOSNYDPUOFVCD-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine-4-carbaldehyde oxime

Synthesis routes and methods

Procedure details

To a solution of 4-dimethoxymethyl-2-methyl-pyrimidine (10 g) from I.1.1 in methanol (100 mL) was added 8.2 g of hydroxylamine hydrochloride and 10% HCl and the reaction mixture was heated under reflux for 2 h. After cooling to room temperature, the pH was adjusted to 8 using solid sodium carbonate. The mixture was stirred for 30 minutes. The solid was sucked off, dried at 50° C. under reduced pressure to yield 6.0 g (73%) of the title compound as white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
江戸清人, 今野昌悦 - YAKUGAKU ZASSHI, 1977 - jstage.jst.go.jp
… 得られた 6-methoxy-2-methylpyrimidine-4-Carbaldehyde Oxime 1.7g(0.01mol) を POCla6ml に溶かし0.5 Br加熱還流後 POCla を留去,氷で POCla を分解,K2COs で塩基性としエーテル抽出…
Number of citations: 2 www.jstage.jst.go.jp

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